molecular formula C7H15NO4 B13156022 Ethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate

Ethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate

Cat. No.: B13156022
M. Wt: 177.20 g/mol
InChI Key: FVPCCOXCKBTXJE-UHFFFAOYSA-N
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Description

Ethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate is a compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound is notable for its aminooxy functional group, which is known for its reactivity and utility in various chemical reactions. The presence of the methoxy and methyl groups further adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate typically involves the alkylation of ethyl N-hydroxyacetimidate with methanesulfonates of functionally substituted alcohols. This is followed by the deprotection of the aminooxy group . The reaction conditions are generally mild, and the process yields high overall efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of methanesulfonates and subsequent deprotection steps are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy and aminooxy groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxime derivatives, while reduction can produce hydroxylamine derivatives.

Scientific Research Applications

Ethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential inhibitory effects on certain enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in enzyme inhibition.

    Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate involves its interaction with molecular targets such as enzymes. The aminooxy group can form stable oximes with aldehydes and ketones, inhibiting the activity of carbonyl-dependent enzymes. This interaction is crucial in its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(aminooxy)-3-methoxypropanoate
  • Ethyl 2-(aminooxy)-2-methylpropanoate
  • Ethyl 2-(aminooxy)-3-methylpropanoate

Uniqueness

Ethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate is unique due to the presence of both methoxy and methyl groups, which enhance its reactivity and stability. This makes it a valuable compound in various chemical reactions and applications.

Properties

Molecular Formula

C7H15NO4

Molecular Weight

177.20 g/mol

IUPAC Name

ethyl 2-aminooxy-3-methoxy-2-methylpropanoate

InChI

InChI=1S/C7H15NO4/c1-4-11-6(9)7(2,12-8)5-10-3/h4-5,8H2,1-3H3

InChI Key

FVPCCOXCKBTXJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(COC)ON

Origin of Product

United States

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